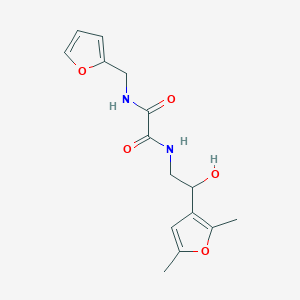

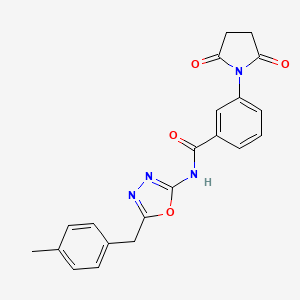

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

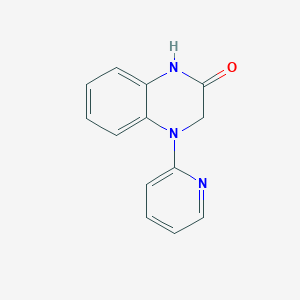

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the 1,3,4-oxadiazole ring, which is a common feature in various pharmacologically active compounds. The structure suggests that it could be synthesized through the condensation of 5-oxopyrrolidine-3-carboxylic acids with benzamidoximes, as indicated by the synthesis of related compounds .

Synthesis Analysis

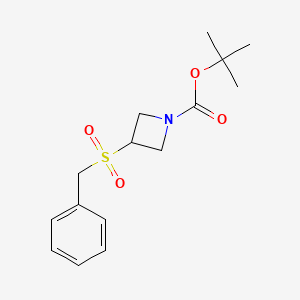

The synthesis of related benzamide derivatives has been reported through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, followed by reaction with benzamidoximes . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis process is likely to be confirmed by IR, 1H NMR, and mass spectrometry techniques.

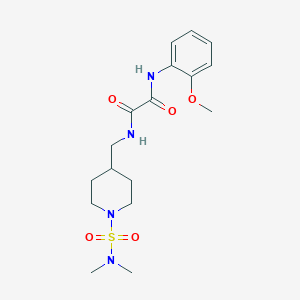

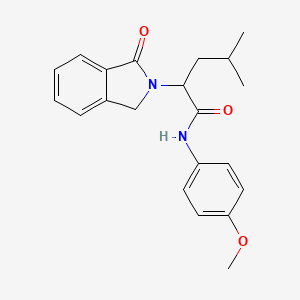

Molecular Structure Analysis

The molecular structure of benzamide derivatives, particularly those containing the 1,3,4-oxadiazole ring, is often confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry . Additionally, the presence of the 1,3,4-oxadiazole ring in the compound suggests that it may exhibit interesting electronic properties, as similar structures have been studied using Density Functional Theory calculations to rationalize their optical data .

Chemical Reactions Analysis

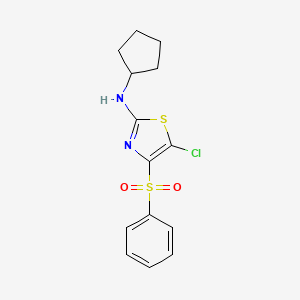

Benzamide derivatives containing the 1,3,4-oxadiazole ring can participate in various chemical reactions. For instance, they can be synthesized through reactions involving cyanomethyl-1,3,4-oxadiazole intermediates and electrophilic reagents . The compound may also undergo reactions typical of benzamides and oxadiazoles, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

Compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide, particularly those with 1,3,4-oxadiazole rings, have been evaluated for their antioxidant activity . They have shown excellent antioxidant properties and protection against DNA damage, suggesting that the compound may also possess similar properties. The physical properties, such as solubility and crystallinity, can be influenced by the presence of the oxadiazole ring, as seen in compounds that exhibit aggregation-enhanced emission and multi-stimuli-responsive properties .

Applications De Recherche Scientifique

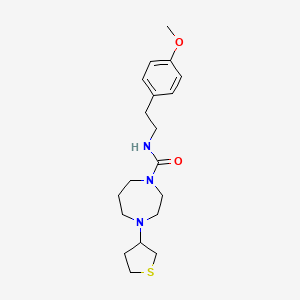

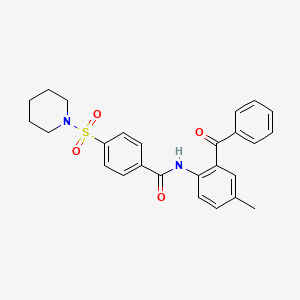

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives are known for their diverse biological activities, which have been the subject of significant scientific interest. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties among others.

Coumarin Derivatives : Studies have shown that coumarin derivatives exhibit a wide range of pharmacological activities, including anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. These effects are attributed to the structural variations in the coumarin nucleus, which affect their interaction with various biological targets (Jalhan et al., 2017).

Oxadiazole Derivatives : Oxadiazole, particularly the 1,3,4-oxadiazole moiety, is notable for its potential in binding with different enzymes and receptors, facilitating an array of bioactivities. Research has highlighted the therapeutic value of 1,3,4-oxadiazole-based compounds across a spectrum of medicinal chemistry, including their role in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral therapies. These compounds are valued for their high therapeutic potency and contribution to the development of new medicinal agents (Verma et al., 2019).

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-5-7-14(8-6-13)11-17-23-24-21(29-17)22-20(28)15-3-2-4-16(12-15)25-18(26)9-10-19(25)27/h2-8,12H,9-11H2,1H3,(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCVFRXPYLFGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)